2-Cyclopentyl-2,6-diazaspiro[3.3]heptane
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Description
“2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” is a fascinating chemical compound with diverse scientific applications. It has a unique structure that offers potential in drug discovery, catalysis, and materials science. The compound has a molecular weight of 166.26 .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step process. A synthetic route with cyclisations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is described . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .Molecular Structure Analysis
The molecular formula of “this compound” is C10H18N2 . The InChI code is 1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;23-2(4,5)1(6)7/h7,9H,1-6H2;2(H,6,7) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include successive [2+2] cycloadditions between dichloroketene and olefins . These reactions result in the formation of the sought-after spiro compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 220.9±8.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.7±3.0 kJ/mol, flash point of 129.5±10.2 °C, and index of refraction of 1.548 .Scientific Research Applications
Synthesis and Application in Catalysis
2-Cyclopentyl-2,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied in the field of organic synthesis. One study outlined a practical and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its application in palladium-catalyzed aryl amination reactions, a key process in organic chemistry (Burkhard & Carreira, 2008).
Building Blocks in Drug Discovery
Another significant application is in drug discovery. Several studies have focused on synthesizing novel diazaspiroheptanes as potential building blocks for drug development. These compounds, due to their unique spirocyclic structure, offer interesting opportunities for creating sterically constrained molecular frameworks, which are valuable in medicinal chemistry (Hamza et al., 2007), (Guerot et al., 2011).
Synthesis of Amino Acids
Additionally, this compound derivatives have been synthesized for application in amino acid synthesis. These compounds could be used as ornithine and GABA analogues, suggesting potential applications in biochemistry and drug design (Radchenko et al., 2010).
Molecular Structure Studies
The study of the molecular structure of cyclobutane-derived diamines, including 6-amino-3-azaspiro[3.3]heptane, has provided insights into the conformational preferences of these compounds. Understanding these structures is crucial for their effective use in drug design (Radchenko et al., 2010).
Exploration in Organic Chemistry
Research in organic chemistry has led to the synthesis of a variety of novel angular azaspiro[3.3]heptanes, demonstrating the versatility and potential of these compounds in various chemical reactions (Guerot et al., 2011).
Properties
IUPAC Name |
2-cyclopentyl-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-2-4-9(3-1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIIPELTELIQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(C2)CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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